molecular formula C19H21N5O B2824226 N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-86-8

N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2824226
CAS No.: 483993-86-8
M. Wt: 335.411
InChI Key: XUHOCWDJZCGHOB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Molecular Docking and Bioassay Studies : A study on the synthesis and crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, highlights its potential as a cyclooxygenase-2 inhibitor. Molecular docking studies were conducted to understand its interaction within the enzyme's active site, compared with the reference compound celecoxib, though it showed no inhibition potency for either cyclooxygenase-1 or -2 enzymes (Al-Hourani et al., 2016).

  • Herbicidal Activity : Another study focused on the crystal structure and herbicidal activity of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative, demonstrating the process of synthesizing such compounds with significant herbicidal efficacy. This research underscores the utility of these compounds in agricultural applications (Liu et al., 2008).

  • Complex Formation with Palladium(II) : Research on the complexes of palladium(II) chloride with ligands related to the query compound reveals insights into the coordination chemistry and potential applications in catalysis and material science (Palombo et al., 2019).

Pharmaceutical Research

  • Antidepressant Potential : A study on 3,4-diphenyl-1H-pyrazole-1-propanamine antidepressants, involving compounds structurally similar to the query, identified potential antidepressant agents with reduced side effects, highlighting the significance of such compounds in developing new therapeutic agents (Bailey et al., 1985).

  • Synthesis of Azole Derivatives : The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their N′-phenylcarbamoyl derivatives, including their antibacterial activity, showcases the compound's relevance in creating new antimicrobial agents (Tumosienė et al., 2012).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-17(18-21-23-24-22-18)19(25)20-16-8-7-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHOCWDJZCGHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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